molecular formula C18H26N4O2 B5569804 N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide

N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide

Cat. No. B5569804
M. Wt: 330.4 g/mol
InChI Key: IYMNKKOCNWHHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide is 330.20557608 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis and structural elucidation of compounds with complex structures, including those with pyrazole and isoxazole motifs, are crucial for developing new materials and drugs. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) play a pivotal role in identifying and characterizing these compounds. The structure elucidation process involves comparing NMR spectra with possible structures and employing shift prediction programs to determine the most accurate structure (Girreser, Rösner, & Vasilev, 2016).

Biological Activities and Applications

Compounds with pyrazole and isoxazole skeletons exhibit various biological activities, making them potential candidates for drug development. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects, which are essential for designing new therapeutic agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Additionally, compounds derived from pyrazole and isoxazole chemistries have been investigated for their antimicrobial and antitubercular activities, further highlighting their significance in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Material Science and Corrosion Inhibition

In the field of materials science, pyrazole derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces makes them valuable for extending the life of metal components in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

N-[[1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-12(2)7-15-9-16(24-21-15)17(23)19-10-18(5-6-18)11-22-14(4)8-13(3)20-22/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMNKKOCNWHHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CC2)CNC(=O)C3=CC(=NO3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.